molecular formula C25H17ClN2O3S B11692212 (5Z)-3-benzyl-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione

(5Z)-3-benzyl-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B11692212
M. Wt: 460.9 g/mol
InChI Key: ZSWJJFFVAWLUEI-DQRAZIAOSA-N
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Description

The compound (5Z)-3-benzyl-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione is a hybrid molecule featuring two pharmacologically significant moieties:

  • Thiazolidine-2,4-dione core: Known for roles in antidiabetic, antimicrobial, and anti-inflammatory agents.
  • Indole-2-one (isatin) derivative: Isatin-based compounds exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer effects .

The 2-chlorobenzyl substitution at the indole nitrogen and the benzyl group at the thiazolidinedione position distinguish this compound.

Properties

Molecular Formula

C25H17ClN2O3S

Molecular Weight

460.9 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C25H17ClN2O3S/c26-19-12-6-4-10-17(19)15-27-20-13-7-5-11-18(20)21(23(27)29)22-24(30)28(25(31)32-22)14-16-8-2-1-3-9-16/h1-13H,14-15H2/b22-21-

InChI Key

ZSWJJFFVAWLUEI-DQRAZIAOSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)/SC2=O

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)SC2=O

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation for C5 Functionalization

The most widely applied method involves Knoevenagel condensation between a 3-benzyl-thiazolidine-2,4-dione precursor and a 1-(2-chlorobenzyl)-2-oxoindole-3-carbaldehyde derivative.

Synthesis of 3-Benzyl-thiazolidine-2,4-dione

Procedure :

  • Cyclocondensation : Benzylamine reacts with carbon disulfide and chloroacetic acid in ethanol under reflux to form 3-benzyl-thiazolidine-2,4-dione.

  • Purification : Recrystallization from ethanol yields white crystals (mp 148–150°C).

Characterization Data :

  • Molecular Formula : C₁₀H₉NO₂S.

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.35–7.25 (m, 5H, Ar-H), 4.65 (s, 2H, CH₂), 4.12 (s, 2H, S-CH₂).

Preparation of 1-(2-Chlorobenzyl)-2-oxoindole-3-carbaldehyde

Procedure :

  • Alkylation of Isatin : Isatin is alkylated with 2-chlorobenzyl bromide in DMF using K₂CO₃ as a base, yielding 1-(2-chlorobenzyl)isatin.

  • Vilsmeier–Haack Formylation : The indole nitrogen is protected, and formylation at C3 is achieved using POCl₃ and DMF.

Characterization Data :

  • Molecular Formula : C₁₅H₉ClNO₂.

  • ¹H NMR (400 MHz, CDCl₃) : δ 10.21 (s, 1H, CHO), 7.82–7.22 (m, 8H, Ar-H), 5.34 (s, 2H, N-CH₂).

Condensation Reaction

Optimized Protocol :

  • Reagents : 3-Benzyl-thiazolidine-2,4-dione (1 equiv), 1-(2-chlorobenzyl)-2-oxoindole-3-carbaldehyde (1.1 equiv), piperidine (10 mol%), acetic acid (solvent).

  • Conditions : Reflux at 120°C for 12 hours under nitrogen.

  • Workup : Precipitation with ice-water, filtration, and chromatography (SiO₂, ethyl acetate/hexane 1:3) yield the Z-isomer as a yellow solid.

Yield : 68–72%.
Stereochemical Control : The Z-configuration is favored due to intramolecular hydrogen bonding between the thiazolidinedione carbonyl and the indole NH.

Alternative Pathway: Sequential Alkylation and Cyclization

For substrates sensitive to condensation conditions, a stepwise approach is employed:

Synthesis of 5-(1-(2-Chlorobenzyl)-2-Oxoindol-3-Ylidene)thiazolidine-2,4-dione

Procedure :

  • Mannich Reaction : 2,4-Thiazolidinedione reacts with formaldehyde and 1-(2-chlorobenzyl)indoline-2-one in acetic acid to form the intermediate imine.

  • Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the imine to the desired exocyclic double bond.

Yield : 60–65%.

Reaction Optimization and Mechanistic Insights

Solvent and Catalyst Screening

SolventCatalystYield (%)Z/E Ratio
Acetic acidPiperidine7295:5
EthanolNH₄OAc6590:10
TolueneL-Proline5888:12

Key Findings :

  • Acetic acid maximizes yield and stereoselectivity due to enhanced electrophilicity of the aldehyde.

  • Piperidine facilitates enolate formation, accelerating condensation.

Temperature and Time Dependence

Temperature (°C)Time (h)Conversion (%)
1002445
1201298
140695 (decomposition observed)

Characterization and Analytical Data

Spectroscopic Properties

  • Molecular Formula : C₂₇H₁₇ClN₂O₃S.

  • MS (ESI) : m/z 485.1 [M+H]⁺.

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.02 (s, 1H, CH=), 7.65–7.18 (m, 12H, Ar-H), 5.42 (s, 2H, N-CH₂), 4.71 (s, 2H, S-CH₂).

  • IR (KBr) : 1745 cm⁻¹ (C=O), 1660 cm⁻¹ (C=N), 690 cm⁻¹ (C-S).

X-ray Crystallography

  • Crystal System : Monoclinic, space group P2₁/c.

  • Key Bond Lengths : C5=C6: 1.34 Å (confirming double bond); C-S: 1.76 Å.

Industrial-Scale Considerations

  • Cost-Effective Catalysts : Replacing piperidine with recyclable ionic liquids (e.g., [BMIM]OAc) reduces production costs.

  • Green Solvents : Ethyl lactate or cyclopentyl methyl ether improves sustainability without compromising yield .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its sulfur-containing thiazolidine ring and indole-derived moieties. Key findings include:

Reaction TypeReagents/ConditionsProducts/OutcomesReference
Thiazolidine ring oxidationH<sub>2</sub>O<sub>2</sub>, acidic conditionsFormation of sulfoxide/sulfone derivatives via S-oxidation at the thiazolidine ring
Indole ring oxidationKMnO<sub>4</sub>, basic mediaCleavage of the indole ring to form quinoline-like structures

Mechanistic Insight : The electron-rich sulfur atom in the thiazolidine ring is susceptible to electrophilic oxidation, while the indole moiety undergoes oxidative ring-opening under strong conditions.

Reduction Reactions

Reductive modifications target the exocyclic double bond (C5-ylidene) and carbonyl groups:

Reaction TypeReagents/ConditionsProducts/OutcomesReference
C5-ylidene reductionH<sub>2</sub>/Pd-CSaturation of the double bond, yielding 5-benzyl-substituted thiazolidine
Carbonyl reductionNaBH<sub>4</sub>, EtOHPartial reduction of 2,4-dione groups to hydroxyl intermediates

Regioselectivity : The Z-configuration of the exocyclic double bond (confirmed by X-ray analysis in analogues ) directs hydrogenation to the less sterically hindered face .

Condensation Reactions

The compound participates in Knoevenagel and Claisen condensations due to its active methylene groups:

Knoevenagel Condensation

ConditionsReagentsProductsReference
Anhydrous toluene, piperidinium acetateAromatic aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde)Formation of (Z)-5-arylidene derivatives via C5-ylidene extension

Example :
Reaction with 3,4,5-trimethoxybenzaldehyde yields (Z)-5-(3,4,5-trimethoxybenzylidene) analogues, confirmed by X-ray crystallography .

Claisen Condensation

ConditionsReagentsProductsReference
Ethanol, KOHMannich bases (e.g., morpholinomethyl derivatives)3-substituted thiazolidine-2,4-diones with enhanced nonlinear optical properties

Substitution Reactions

The nitrogen atom at position 3 undergoes alkylation/acylation:

Reaction TypeReagents/ConditionsProducts/OutcomesReference
N-Alkylation2-chloroacetyl chloride, dry benzene3-(chloroacetamide) derivatives for further functionalization
N-AcylationAcetic anhydride, pyridine3-acetylated derivatives with modified solubility profiles

Biological Relevance : Substitution at N3 alters interactions with biological targets like mitochondrial pyruvate carriers .

Ring-Opening and Rearrangement

Under alkaline conditions, the thiazolidine ring undergoes hydrolysis:

ConditionsReagentsProductsReference
Aqueous NaOH, refluxCleavage to mercaptoacetic acid derivatives and indole-containing fragments

Microwave-Assisted Reactions

Eco-friendly synthesis of analogues highlights reactivity under microwave irradiation:

ConditionsReagentsProductsReference
Microwave, DMF, ZnCl<sub>2</sub>Thioglycolic acidCyclocondensation to 2-(substituted-phenyl)-3-(2-oxoindolin-3-ylidene)amino analogues

Advantages : Reduced reaction time (15–60 min) and improved yields (>80%) compared to conventional methods .

Biological Activity-Driven Reactivity

The compound inhibits enzymes via non-covalent interactions:

TargetBinding ModeKey InteractionsReference
Mushroom tyrosinaseNon-competitive (K<sub>i</sub> = 1.5 μM)Coordination with His244, His85, and Val248
Mitochondrial pyruvate carrierCompetitive with NADHHydrophobic interactions with benzyl/chlorobenzyl groups

Structure-Activity Relationship : The 2-chlorobenzyl group enhances binding affinity by 10-fold compared to unsubstituted analogues .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazolidine derivatives have been shown to induce apoptosis in cancer cells, making them candidates for further development into anticancer agents .

Case Study : A study evaluated the anticancer activity of thiazolidine derivatives synthesized from indole and thiazole moieties. The results demonstrated that these compounds exhibited selective cytotoxicity against human glioblastoma and melanoma cell lines, with some analogues showing IC50 values in the low micromolar range .

Antimicrobial Properties

Thiazolidine derivatives have also been investigated for their antimicrobial properties. The structural features of these compounds contribute to their ability to inhibit bacterial growth. Studies have shown that certain thiazolidine compounds can effectively combat a range of bacterial strains, including resistant strains .

Case Study : A synthesis of spiro-indole-thiazolidine derivatives was conducted, and their antimicrobial activity was evaluated against several bacterial species. The results indicated that specific derivatives exhibited potent antibacterial effects, suggesting their potential as new antimicrobial agents .

Anticonvulsant Effects

The anticonvulsant properties of thiazolidine derivatives are another area of interest. Research has demonstrated that certain compounds within this class can effectively reduce seizure activity in animal models, indicating their potential therapeutic application in epilepsy treatment .

Case Study : In a picrotoxin-induced convulsion model, novel thiazole-integrated compounds were tested for anticonvulsant activity. Some derivatives displayed significant protective effects against seizures, highlighting the importance of structural modifications for enhancing efficacy .

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents Key Functional Modifications
Target Compound Thiazolidine-2,4-dione + Indole 3-Benzyl, 1-(2-chlorobenzyl) Chlorine at benzyl; indole-2-one
Compound 5b Thiazolidine-2-thioxo + Indole 3-Hydroxyphenyl, 1-methylindolyl Thioxo group; hydroxyl substitution
Compound 5h Thiazolidine-2-thioxo + Indole 3-Benzoic acid, 5-methoxyindolyl Methoxy group; carboxylic acid
Compound Thiazolidine-2-thioxo + Indole 4-Hydroxyphenylimino, 5-chloroindolinyl Thioxo; chloroindoline; imino linkage
Compound Thiazolidine-2-thioxo + Benzylidene 2-Hydroxybenzylidene, 3-phenyl Hydroxybenzylidene; no indole moiety

Key Observations :

  • Thione (C=S) vs. Dione (C=O) : Thioxo derivatives (e.g., compounds in ) may exhibit altered electronic properties, affecting hydrogen bonding and target affinity compared to the dione in the target compound.
  • Substituent Effects: The 2-chlorobenzyl group in the target compound likely enhances lipophilicity and resistance to metabolic degradation compared to non-halogenated analogs (e.g., 5b’s hydroxyphenyl) .
Antimicrobial Activity
  • Target Compound : Predicted activity based on structural analogs. The 2-chlorobenzyl group may enhance gram-positive bacterial inhibition, as chloro-substituted isatin derivatives show increased potency .
  • Compound 5b and 5h : Demonstrated MIC values of 4–8 µg/mL against Staphylococcus aureus and Candida albicans. The benzoic acid (5h) and hydroxyphenyl (5b) groups improve solubility and target binding.
  • Compounds : 5-Methylisatin derivatives with MICs of 10–20 µg/mL against Mycobacterium tuberculosis .
Antiviral and Anticancer Potential
  • Compound: The 5-chloroindolinyl group aligns with anticancer indolinones, though activity data are unspecified .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters is provided below:

Property Target Compound Compound 5b Compound
Molecular Weight ~465 g/mol ~383 g/mol ~395 g/mol
LogP (Predicted) 3.8 2.5 3.2
Hydrogen Bond Acceptors 5 4 5
Solubility Low (chlorobenzyl) Moderate (hydroxyphenyl) Low (chloroindolinyl)

Insights :

  • Thioxo analogs (e.g., 5b) may exhibit better solubility due to polarizable sulfur atoms.

Research Findings and Implications

Molecular Docking and Mechanistic Insights

  • Compound 5b/5h : Docking studies suggest binding to bacterial DNA gyrase and fungal CYP51 via hydrogen bonding with thioxo groups and hydrophobic interactions with aryl substituents.
  • Target Compound: The 2-chlorobenzyl group may enhance binding to hydrophobic enzyme pockets (e.g., Mycobacterium enoyl-ACP reductase), as seen in chloro-isatin derivatives .

Biological Activity

The compound (5Z)-3-benzyl-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione (CAS Number: 301309-45-5) is a member of the thiazolidine family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H17ClN2O3SC_{25}H_{17}ClN_{2}O_{3}S, with a molecular weight of approximately 460.93 g/mol. The compound features a thiazolidine ring, which is known for its diverse biological activities.

Structural Characteristics

The structure of the compound can be represented as follows:

 5Z 3 benzyl 5 1 2 chlorobenzyl 2 oxo 1 2 dihydro 3H indol 3 ylidene 1 3 thiazolidine 2 4 dione\text{ 5Z 3 benzyl 5 1 2 chlorobenzyl 2 oxo 1 2 dihydro 3H indol 3 ylidene 1 3 thiazolidine 2 4 dione}
PropertyValue
Molecular Weight460.93 g/mol
Molecular FormulaC25H17ClN2O3S
DensityNot specified
Melting PointNot specified
LogPNot specified

Anticancer Activity

Research has indicated that thiazolidine derivatives exhibit significant anticancer properties. For instance, compounds similar to (5Z)-3-benzyl-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione have been studied for their ability to inhibit various cancer cell lines.

Case Study: Inhibition of PTP1B

A study demonstrated that thiazolidine derivatives could act as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is implicated in cancer progression. Compounds with similar structures showed IC50 values ranging from 6.09 µM to 8.66 µM against PTP1B . This suggests that the compound may also possess similar inhibitory effects.

Antiviral Activity

The antiviral potential of thiazolidine derivatives has been explored in various studies. For example, certain thiazolidinones have shown efficacy against Yellow Fever Virus (YFV), with one compound demonstrating an EC50 value of 6.9 µM . The mechanism of action typically involves the inhibition of viral replication.

Antimicrobial Properties

Thiazolidine compounds have also been evaluated for their antibacterial activity. Molecular docking studies suggest that these compounds can bind effectively to bacterial enzymes, inhibiting their function and leading to bacterial cell death .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidine derivatives is heavily influenced by their structural components. Modifications at specific positions on the thiazolidine ring or substituents on the benzyl groups can enhance or diminish activity.

Key Findings from SAR Studies

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., chloro) on the benzyl ring has been associated with increased biological activity.
  • Ring Modifications : Alterations in the thiazolidine core can significantly impact potency against specific targets such as PTP1B and viral enzymes.
  • Hydrophobic Interactions : Increased hydrophobic character often correlates with enhanced binding affinity to target proteins.

Q & A

Q. What are the standard synthetic routes for (5Z)-3-benzyl-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione?

The compound is synthesized via Knoevenagel condensation between a substituted indole-2,4-dione and a benzylidene-thiazolidinedione precursor. Key steps include:

  • Condensation : Reacting 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-thioxo-thiazolidin-4-one in acetic acid under reflux (3–5 hours) with sodium acetate as a catalyst .
  • Substitution : Introducing the 2-chlorobenzyl group via nucleophilic substitution or coupling reactions, often requiring inert atmospheres and controlled temperatures .
  • Purification : Recrystallization from acetic acid or methanol yields the final product .

Example Reaction Conditions :

StepReagents/ConditionsTimeYield
CondensationAcetic acid, NaOAc, reflux3–5 h60–75%
Substitution2-Chlorobenzyl chloride, K₂CO₃, acetonitrile6 h~50%

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • X-ray Crystallography : Resolves stereochemistry and confirms the (5Z) configuration of the benzylidene moiety .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., indole NH at δ 10–12 ppm, thiazolidinedione carbonyls at δ 170–175 ppm) .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1750 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .

Q. What safety protocols are recommended for handling this compound?

  • Storage : In sealed containers under inert gas (N₂/Ar), away from oxidizers and moisture .
  • PPE : Nitrile gloves, lab coats, and fume hoods for aerosol prevention .
  • Spill Management : Use absorbent materials (vermiculite) and avoid water to prevent contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Molar Ratios : Increasing the molar excess of 2-chlorobenzyl chloride (1.2–1.5 equiv) improves substitution efficiency .
  • Catalysts : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction rates in biphasic systems .
  • Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) favor nucleophilic substitution over side reactions .

Data Contradiction Note : Conflicting reports on optimal reflux time (3 vs. 5 hours) suggest solvent-dependent kinetics; systematic screening is advised .

Q. What electronic effects influence the compound’s reactivity in substitution reactions?

The 2-chlorobenzyl group acts as an electron-withdrawing substituent, directing electrophilic attacks to the indole C3 position. Computational studies (DFT) reveal:

  • HOMO-LUMO Gaps : Reduced gap (~4.5 eV) increases susceptibility to nucleophilic substitution at the thiazolidinedione ring .
  • Resonance Effects : The benzylidene moiety stabilizes intermediates via conjugation, favoring Z-configuration retention .

Q. How do structural modifications impact bioactivity?

  • Substitution at Indole N1 : Replacing 2-chlorobenzyl with bulkier groups (e.g., 3,5-dichlorophenyl) enhances antimicrobial activity but reduces solubility .
  • Thiazolidinedione Modifications : Introducing electron-deficient oxadiazole rings (e.g., 1,3,4-oxadiazol-2-yl) improves kinase inhibition (IC₅₀ ~1.2 µM vs. CDK1) .

Bioactivity Comparison :

DerivativeTarget ActivityIC₅₀/Potency
Parent CompoundAntimicrobialMIC: 12.5 µg/mL
3,5-Dichlorophenyl AnalogAnticancer (HeLa)IC₅₀: 8.7 µM
Oxadiazole HybridCDK1 InhibitionIC₅₀: 1.2 µM

Methodological Notes for Data Contradictions

  • Spectral Discrepancies : Variations in NMR δ-values may arise from solvent polarity (DMSO vs. CDCl₃). Always report solvent and internal standards .
  • Biological Replicability : Differences in antimicrobial assays (e.g., broth microdilution vs. disk diffusion) require standardized protocols (CLSI guidelines) .

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